17alpha-Estradiol
CAS No.: 57-91-0
VCID: VC0195180
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 17α-Estradiol, also known as 17α-E2, 17-epiestradiol, or alfatradiol, is a minor and weak endogenous steroidal estrogen closely related to 17β-estradiol, commonly known as estradiol . It is the C17 epimer of estradiol and has approximately 100-fold lower estrogenic potency than 17β-estradiol . While 17α-estradiol is a weak agonist of nuclear estrogen receptors, it binds to and activates the brain-expressed ER-X with greater potency than 17β-estradiol . This suggests it may be the predominant endogenous ligand for this receptor . 17α-Estradiol is a potent 5-alpha reductase inhibitor that has demonstrated the ability to improve metabolic function, enhance insulin sensitivity, and reduce fat and inflammation in older lab animals without causing feminization . It belongs to the class of organic compounds known as estrogens and derivatives, specifically steroids with a 3-hydroxylated estrane structure and is classified as an estradiol . Estradiols are characterized by an estra-1,3,5(10)-triene substituted by hydroxy groups at positions 3 and 17 . Other estrogen receptor ligands include Estrone, Estriol, and Estetrol. Estrone (E1), also known as 17-ketoestradiol, has relative binding affinities for ERα and ERβ of 16.39% and 6.5%, respectively . Estriol (E3), or 16α-OH-17β-E2, shows relative binding affinities of 12.65% for ERα and 26% for ERβ . Estetrol (E4), or 15α,16α-Di-OH-17β-E2, has lower relative binding affinities of 4.0% for ERα and 3.0% for ERβ . |
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CAS No. | 57-91-0 |
Product Name | 17alpha-Estradiol |
Molecular Formula | C18H24O2 |
Molecular Weight | 272.4 g/mol |
IUPAC Name | (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1 |
Standard InChIKey | VOXZDWNPVJITMN-ZBRFXRBCSA-N |
SMILES | CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Appearance | White Solid |
Purity | > 95% |
Synonyms | Estra-1,3,5(10)-triene-3,17α-diol; |
Reference | Compounds from Bologa et al. Virtual and biomolecular screening converge on a selective agonist for GPR30. Nature Chemical Biology, published online 5 March 2006 doi: 10.1036/nchembio775. http://www.nature.com/naturechemicalbiology Zhan et al. Cytosporone B is an agonist for nuclear orphan receptor Nur77 Nature Chemical Biology, doi: 10.1038/nchembio.106, published online 10 August 2008 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 5757 |
Last Modified | Aug 15 2023 |
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